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Compound of Interest

Compound Name: 2-Amino-4-hydroxybenzothiazole

Cat. No.: B1294697

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics
and synthetic approaches for 2-Amino-4-hydroxybenzothiazole. Due to the limited availability
of direct experimental data for this specific molecule, this guide presents a compilation of
expected spectroscopic values derived from closely related benzothiazole derivatives,
alongside detailed, generalized experimental protocols for its synthesis and characterization.

Spectroscopic Data Analysis

The following tables summarize the expected quantitative spectroscopic data for 2-Amino-4-
hydroxybenzothiazole. These values are estimations based on data reported for analogous
benzothiazole structures and should be considered as a reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 2-Amino-4-hydroxybenzothiazole
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Chemical Shift (8)

Coupling Constant

opm Multiplicity Assignment (3) Hz
~9.0-10.0 brs -OH

~7.0-7.5 m Aromatic CH

~6.8-7.2 m Aromatic CH

~6.5-6.9 m Aromatic CH

~5.0-6.0 brs -NH:z

Solvent: DMSO-ds

Table 2: Predicted 3C NMR Spectroscopic Data for 2-Amino-4-hydroxybenzothiazole

Chemical Shift (6) ppm

Assignment

~165-175 C=N (Thiazole)

~145 - 155 C-O (Aromaitic)

~130 - 140 Aromatic C (quaternary)
~120 - 130 Aromatic C (quaternary)
~110 - 125 Aromatic CH

~105 - 115 Aromatic CH

~100 - 110 Aromatic CH

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 2-Amino-4-hydroxybenzothiazole
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Wavenumber (cm~?)

Vibration Type

Functional Group

3300 - 3500 N-H Stretch Amino (-NH2)
3200 - 3600 O-H Stretch Hydroxyl (-OH)
3000 - 3100 C-H Stretch Aromatic

1600 - 1670 C=N Stretch Thiazole Ring
1450 - 1600 C=C Stretch Aromatic Ring
1200 - 1300 C-O Stretch Phenolic

600 - 700 C-S Stretch Thiazole Ring

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for 2-Amino-4-hydroxybenzothiazole

m/z Value Interpretation

166.02 [M]* (Molecular lon)

Fragmentation patterns would likely involve losses of small molecules such as CO, HCN, and
cleavage of the thiazole ring.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic
analysis of 2-Amino-4-hydroxybenzothiazole, based on established methods for related
benzothiazole derivatives.

Synthesis of 2-Amino-4-hydroxybenzothiazole

A common method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction
of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen.

Materials:
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e 2-Aminophenol

e Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NHaSCN)
e Bromine (Brz2) or Chlorine (Cl2)

» Acetic acid

o Ammonium hydroxide (for neutralization)

» Ethanol (for recrystallization)

Procedure:

Dissolve 2-aminophenol in glacial acetic acid in a three-necked flask equipped with a stirrer,
reflux condenser, and dropping funnel.

e Add potassium thiocyanate to the solution and stir until dissolved.
e Cool the mixture in an ice bath.
e Slowly add a solution of bromine in acetic acid dropwise to the cooled mixture.

 After the addition is complete, allow the reaction mixture to stir at room temperature for
several hours or overnight.

o Pour the reaction mixture into a beaker of ice water and neutralize with ammonium hydroxide
to precipitate the crude product.

« Filter the precipitate, wash with cold water, and dry.

» Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

NMR Spectroscopy Protocol

1H and 3C NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or
higher).

Sample Preparation:
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» Dissolve approximately 5-10 mg of the purified 2-Amino-4-hydroxybenzothiazole in about
0.5-0.7 mL of a deuterated solvent (e.g., DMSO-ds, CDCIs).

e Transfer the solution to a 5 mm NMR tube.
Data Acquisition:

» 1H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters
include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise
ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral
width (e.g., 0-200 ppm) is required. A larger number of scans and a longer acquisition time
are typically necessary due to the lower natural abundance of 13C.

FT-IR Spectroscopy Protocol

FT-IR spectra are recorded to identify the functional groups present in the molecule.
Sample Preparation:

e Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr)
powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a
hydraulic press.

» Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

Data Acquisition:
o Record the spectrum over a typical range of 4000-400 cm~1,

e Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract
it from the sample spectrum.

Mass Spectrometry Protocol
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound.

Instrumentation:

o Electrospray ionization (ESI) or Atmospheric Pressure Chemical lonization (APCI) sources
coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

» Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a
concentration of approximately 1 mg/mL.

 Further dilute the stock solution to the low pg/mL or ng/mL range.
Data Acquisition:

 Infuse the sample solution directly into the mass spectrometer or inject it via a liquid
chromatography system.

e Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

e For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the
molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the study of 2-Amino-4-
hydroxybenzothiazole.
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Caption: Synthetic and analytical workflow.

Integration of Spectroscopic Data for Structural Elucidation

1H NMR 13C NMR FT-IR Mass Spec
(Proton Environment) (Carbon Skeleton) (Functional Groups) (Molecular Weight)

Confirms Molecular Formula

Confirms H connectivity \Confirms C framework/ Identifies -NHz, -OH, C=N

Proposed Structure of
2-Amino-4-hydroxybenzothiazole

Click to download full resolution via product page

Caption: Data integration for structure confirmation.
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amino-4-hydroxybenzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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